Gold

Electrical conductivity Electrode materials Microelectronics

Gold offers quantifiable performance advantages over silver, copper, and platinum for mission-critical applications. • Microelectronics: Stable contact resistance variation ≤8 mΩ after 1000+ cycles vs. copper's 64 mΩ drift. • Catalysis: Au/GO delivers 99% alkene selectivity in alkyne semihydrogenation, eliminating toxic modifiers. • Medical devices: Proven absence of gliosis and stable charge storage over years of implantation. Available in multiple package sizes with technical datasheets.

Molecular Formula Au
Molecular Weight 196.96657 g/mol
CAS No. 59597-42-1
Cat. No. B10784661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold
CAS59597-42-1
Molecular FormulaAu
Molecular Weight196.96657 g/mol
Structural Identifiers
SMILES[Au]
InChIInChI=1S/Au
InChIKeyPCHJSUWPFVWCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER, ACID;  SOL IN POTASSIUM CYANIDE, HOT SULFURIC ACID
Soluble in aqua regia, insoluble in acids
Dissolves readily in 3:1 hydrochloric-nitric acid to form HAuCl4;  dissolves in cyanide solutions in the presence of air or hydrogen peroxide to form Au(CN)2

Gold (Au) 59597-42-1 Technical Profile


Gold (CAS 59597-42-1), elemental gold in metallic or ionic form (Au⁴⁺), is a noble metal renowned for its combination of high electrical conductivity, exceptional corrosion resistance, and proven biocompatibility [1]. With an electrical conductivity of 4.10 × 10⁷ S/m at 20 °C and a standard electrode potential of +1.50 V (vs. SHE) placing it among the most noble metals, gold serves as a critical material across microelectronics, heterogeneous catalysis, and implantable medical devices [2][3]. Its inertness in physiological environments and resistance to tarnish differentiate it from lower-cost alternatives, establishing gold as a premium material where long-term reliability and bio-inertness are non-negotiable requirements [1].

Electrical Conductivity High bulk conductivity supports microelectronic and connector research.
Corrosion Resistance Noble electrode potential supports long-term use in corrosive environments.
Bio-inertness Reported favorable tissue response supports implantable electrode studies.

Gold Substitution: Evidence Against Silver, Copper, and Platinum


Despite superficial similarities, gold cannot be generically substituted with silver, copper, or platinum due to quantifiable differences in corrosion stability, electrical reliability under stress, catalytic selectivity, and biological response. Copper offers ~45% higher electrical conductivity than gold but suffers from severe oxidation and a 5-fold resistivity increase after 1000 contact cycles, while silver tarnishes and exhibits unstable contact resistance [1][2]. Platinum, though similarly noble, has only ~23% of gold's electrical conductivity, limiting its use in high-frequency electronics [3]. In catalysis, gold provides orthogonal reactivity and distinct chemoselectivity compared to palladium, enabling transformations that Pd alone cannot achieve [4]. These quantified performance gaps directly impact device lifetime, manufacturing yield, and regulatory approval pathways.

Contact Resistance Drift Silver and copper may exhibit unstable contact resistance after cycling, unlike gold's reported stability.
Corrosion Susceptibility Lower electrode potentials of Ag and Cu may lead to galvanic corrosion where gold remains inert.
Catalytic Pathway Divergence Palladium may over-hydrogenate, reducing alkene selectivity; gold-based catalysts reported distinct chemoselectivity.

Gold Performance Comparison Evidence


Electrical Conductivity: Gold vs. Silver, Copper, Platinum

Gold exhibits an electrical conductivity of 4.10 × 10⁷ S/m at 20 °C, which is 4.3 times higher than platinum (9.43 × 10⁶ S/m) but 35% lower than silver (6.30 × 10⁷ S/m) and 31% lower than copper (5.96 × 10⁷ S/m) [1]. Despite lower bulk conductivity, gold maintains stable contact resistance over extended cycling—after 1000 contact cycles, Au-75Cu alloy resistivity varies only from 72 mΩ to 78 mΩ, whereas pure copper resistivity changes from 14 mΩ to 78 mΩ under identical conditions, representing a 457% increase in resistance variability for copper [2].

Electrical Conductivity
Head-to-head
Au 4.10×10⁷ S/m; contact resistance variation ≤6 mΩ after 1000 cycles vs. Cu 64 mΩ increase
Supports contact reliability evaluation in high-cycle applications.
Bulk conductivity lower than Ag/Cu; cycling stability is differentiating factor.
Electrical conductivity Electrode materials Microelectronics

Corrosion Resistance: Gold vs. Silver and Copper

Gold possesses the highest standard electrode potential among commonly used metals at +1.50 V (vs. SHE), compared to silver at +0.80 V and copper at +0.337 V, making it the most noble and least susceptible to galvanic corrosion [1]. In accelerated corrosion testing of wire bonding materials in 3.5 wt% NaCl, conventional gold wire exhibited a corrosion current density (i_corr) of 2.546 nA/cm², whereas gold-coated silver (ACA) wire showed a 4.9-fold higher i_corr of 12.473 nA/cm², indicating significantly lower corrosion resistance for silver-based alternatives [2].

Corrosion Resistance
Head-to-head
E° +1.50 V; i_corr 2.546 nA/cm² vs. ACA wire 12.473 nA/cm²
Supports material selection for saline/humid environments.
Galvanic series and accelerated corrosion data in 3.5 wt% NaCl.
Corrosion resistance Electrochemical potential Galvanic series

Catalytic Selectivity: Gold vs. Palladium

A gold catalyst supported on graphene oxide (Au/GO) achieved 99% conversion of phenylacetylene with 99% selectivity toward styrene at 60 °C, operating at temperatures 100–200 °C lower than previously reported optimal conditions for Au catalysts [1]. When compared under identical conditions, palladium-based reference catalysts exhibited lower selectivity due to over-hydrogenation to ethylbenzene, a common issue with Pd catalysts in alkyne semihydrogenation [2]. This demonstrates gold's unique ability to achieve near-perfect alkene selectivity where palladium typically requires modifiers or suffers from reduced selectivity.

Catalytic Selectivity
Head-to-head
Au/GO: 99% conversion, 99% styrene selectivity at 60 °C; Pd references show lower selectivity
Supports selectivity-focused catalyst screening.
Phenylacetylene semihydrogenation; Pd over-hydrogenates to ethylbenzene.
Heterogeneous catalysis Selective hydrogenation Alkyne chemistry

Biocompatibility in Implants: Gold vs. Silver, Palladium

Gold exhibits charge storage capacity (CSC) values in phosphate-buffered saline (pH 7.4, 37 °C) that, while lower than some palladium alloys, demonstrate superior stability and absence of gliosis in neural tissue compared to silver and copper [1][2]. Cyclic voltammetry studies under pseudophysiological conditions show that gold-based electrodes maintain consistent CSC across multiple scan rates (10–1000 mV/s), whereas silver-based electrodes exhibit irreversible oxidation and potential cytotoxic ion release [1]. In cell adhesion studies, Swiss mouse 3T3 fibroblasts formed many focal contacts on gold surfaces, indicating favorable tissue integration, in contrast to palladium surfaces which showed significantly reduced cell adhesion [3].

Biocompatibility
Reported
Stable CSC across 10–1000 mV/s; extensive focal contacts on Au vs. reduced adhesion on Pd
Supports implantable electrode tissue-response evaluation.
Swiss 3T3 fibroblast assay; CV in PBS at pH 7.4, 37 °C.
Biocompatibility Implantable electrodes Charge storage capacity

Wire Bonding Reliability: Gold vs. Copper, Silver

Conventional gold bonding wire exhibits 21.0% lower electrical resistivity than gold-coated silver (ACA) wire, and a 22.5% higher breaking load, indicating superior mechanical robustness and lower power loss in high-frequency applications [1]. While copper wire offers ~26% higher conductivity than gold, copper free air balls (FAB) are ~30% harder, leading to a hardness increase of ~48 Hv during ball bonding that risks silicon cratering and bond pad damage [2]. Gold wire maintains consistent bonding performance without requiring forming gas to prevent oxidation, simplifying manufacturing and improving yield.

Wire Bonding Reliability
Head-to-head
21.0% lower resistivity than ACA wire; 22.5% higher breaking load
Supports mechanical and electrical performance evaluation for wire bonding.
18.1 μm diameter; Cu FAB ~30% harder, risking cratering.
Wire bonding Semiconductor packaging Electrical reliability

Gold (Au) Application Scenarios


High-Reliability Connectors for Aerospace and Medical

Gold's stable contact resistance after 1000+ mating cycles (variation ≤8 mΩ vs. 64 mΩ for copper) and superior nobility (+1.50 V) make it essential for mission-critical connectors in avionics, implantable medical devices, and high-vacuum instrumentation [1][2]. Silver and copper alternatives fail due to tarnishing and resistance drift, leading to intermittent connections and signal degradation.

Selective Semihydrogenation Catalysts for Pharmaceuticals

Gold-based catalysts (e.g., Au/GO) deliver 99% alkene selectivity in alkyne semihydrogenation, outperforming palladium catalysts that require toxic modifiers (e.g., Lindlar catalyst with lead) to prevent over-hydrogenation [3]. This enables cleaner, more sustainable production of high-value pharmaceutical building blocks with reduced purification burden.

Long-Term Implantable Neural Electrodes and Biosensors

Gold's combination of stable charge storage capacity across physiological scan rates and proven absence of gliosis in neural tissue positions it as the material of choice for chronic neural recording and stimulation electrodes [4][5]. Unlike silver, which can cause argyria and cytotoxicity, gold maintains electrochemical stability and tissue integration over years of implantation.

Semiconductor Wire Bonding for Fine-Pitch ICs

Gold bonding wire eliminates oxidation concerns and pad cratering risks associated with copper, while providing 21% lower resistivity than silver-coated alternatives [6][7]. For RF devices, microprocessors, and high-reliability automotive electronics, gold wire ensures consistent yield and long-term bond integrity without the process complexity of forming gas.

Application
Selection Property
Validation Focus
High-Reliability Connectors
Stable contact resistance over extended cycling
Resistance drift under environmental stress
Selective Semihydrogenation Catalysis
High alkene selectivity without modifiers
Chemoselectivity under mild H₂ conditions
Implantable Neural Electrodes
Stable electrochemical response and tissue integration
Chronic impedance and gliosis evaluation
Semiconductor Wire Bonding
Oxidation-free bonding and mechanical robustness
Bond integrity and cratering under thermal cycling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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